asmarine K

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

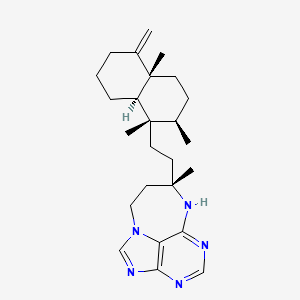

Asmarine K, also known as this compound, is a useful research compound. Its molecular formula is C25H37N5 and its molecular weight is 407.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Asmarine K has shown significant cytotoxic effects against various cancer cell lines, particularly human lung and colon carcinomas. In studies, it was evaluated alongside other asmarines for its ability to inhibit cell proliferation and induce apoptosis in cancerous cells. The potency of this compound has been noted to be considerable, suggesting its potential as a lead compound in anticancer drug development .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against several bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance, positioning this compound as a candidate for developing new antimicrobial agents. Its low toxicity towards human cells enhances its appeal for therapeutic applications .

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological properties, including its potential as a calcium channel antagonist. This action may contribute to its ability to modulate neurotransmitter release and smooth muscle contraction, indicating possible applications in treating neurological disorders .

Tissue Engineering

The biocompatibility of this compound suggests its utility in tissue engineering applications. By serving as a scaffold or bioactive component in composite materials, it may facilitate cell attachment and proliferation, thereby supporting tissue regeneration processes. This application is particularly relevant in regenerative medicine where the need for effective biomaterials is critical .

Drug Delivery Systems

This compound’s unique chemical properties allow it to be explored as a component in drug delivery systems. Its ability to encapsulate therapeutic agents while maintaining stability could enhance the efficacy of treatments by providing targeted delivery mechanisms .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the cytotoxic effects of this compound demonstrated that it inhibited the growth of human lung carcinoma cells with an IC50 value significantly lower than that of conventional chemotherapeutics. This finding supports the notion that this compound could serve as an alternative or complementary treatment option in oncology.

Case Study 2: Antimicrobial Activity Assessment

In another investigation, this compound was tested against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The results indicated that this compound exhibited promising anti-plasmodial activity with minimal cytotoxic effects on human cells, highlighting its potential use in malaria treatment strategies .

Summary Table of Applications

| Application Area | Specific Uses | Observations |

|---|---|---|

| Anticancer | Cytotoxicity against lung and colon carcinomas | Significant inhibition of cell proliferation |

| Antimicrobial | Activity against bacterial strains | Potential for new antibiotic development |

| Neuropharmacological | Calcium channel antagonism | Modulation of neurotransmitter release |

| Tissue Engineering | Scaffold material for regenerative medicine | Promotes cell attachment and proliferation |

| Drug Delivery Systems | Encapsulation of therapeutic agents | Enhanced stability and targeted delivery |

Eigenschaften

Molekularformel |

C25H37N5 |

|---|---|

Molekulargewicht |

407.6 g/mol |

IUPAC-Name |

(10S)-10-[2-[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]ethyl]-10-methyl-1,3,5,7,9-pentazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene |

InChI |

InChI=1S/C25H37N5/c1-17-7-6-8-19-24(17,4)10-9-18(2)25(19,5)12-11-23(3)13-14-30-16-28-21-20(30)22(29-23)27-15-26-21/h15-16,18-19H,1,6-14H2,2-5H3,(H,26,27,29)/t18-,19+,23+,24+,25+/m1/s1 |

InChI-Schlüssel |

MHNDHDDEWMNMJM-BBDZFPCASA-N |

Isomerische SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC[C@]3(CCN4C=NC5=C4C(=NC=N5)N3)C)CCCC2=C)C |

Kanonische SMILES |

CC1CCC2(C(C1(C)CCC3(CCN4C=NC5=C4C(=NC=N5)N3)C)CCCC2=C)C |

Synonyme |

asmarine K |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.